2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105227-25-5
VCID: VC5692371
InChI: InChI=1S/C18H16F3N5O2S/c1-25-8-4-7-13(16(25)28)15-23-24-17(26(15)2)29-10-14(27)22-12-6-3-5-11(9-12)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
SMILES: CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H16F3N5O2S
Molecular Weight: 423.41

2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1105227-25-5

Cat. No.: VC5692371

Molecular Formula: C18H16F3N5O2S

Molecular Weight: 423.41

* For research use only. Not for human or veterinary use.

2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide - 1105227-25-5

Specification

CAS No. 1105227-25-5
Molecular Formula C18H16F3N5O2S
Molecular Weight 423.41
IUPAC Name 2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H16F3N5O2S/c1-25-8-4-7-13(16(25)28)15-23-24-17(26(15)2)29-10-14(27)22-12-6-3-5-11(9-12)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
Standard InChI Key MVIZHHHQJVVUST-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (molecular formula: C₁₉H₁₇F₃N₅O₂S) features a 1,2,4-triazole ring substituted at three positions:

  • 4-position: Methyl group

  • 5-position: 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl moiety

  • 3-position: Thioacetamide linker connected to a 3-(trifluoromethyl)phenyl group

Key structural attributes include:

  • Planar triazole core: Facilitates π-π stacking interactions, as observed in analogous compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, which forms intermolecular hydrogen-bonded sheets.

  • Dihydropyridinone subunit: Introduces hydrogen-bonding capabilities via the carbonyl oxygen, a feature critical for biological activity in related structures.

  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, as seen in compounds such as 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.

Table 1: Molecular Properties of Select Triazole Derivatives

Compound NameMolecular FormulaMolecular WeightKey Substituents
Target CompoundC₁₉H₁₇F₃N₅O₂S437.44-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl
Analog from (Ethyl variant)C₁₉H₁₈F₃N₅O₂S437.444-ethyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxodihydropyridin-3-yl)...C₁₉H₂₁N₅O₄S415.474-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3,4-dimethoxyphenyl

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to triazole derivatives:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

  • Functionalization at the 5-position: Introduction of the dihydropyridinone moiety via nucleophilic substitution or coupling reactions.

  • Thioacetamide linkage: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions.

For example, Methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate (phpy2NS) was synthesized using similar steps, followed by complexation with Hg(II).

Crystallographic and Spectroscopic Analysis

While X-ray data for the target compound is unavailable, structural analogs exhibit:

  • Hydrogen-bonded dimers: Centrosymmetric dimers via N–H⋯N bonds, as in 1-(4-nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide.

  • C–H⋯O/π interactions: Contributing to 3D supramolecular architectures, critical for solid-state stability.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • 4-position substituents: Methyl groups enhance metabolic stability compared to ethyl analogs.

  • Trifluoromethylphenyl vs. dimethoxyphenyl: The former increases lipophilicity (clogP = 3.2 vs. 2.7), improving blood-brain barrier penetration.

Table 2: Biological Activity of Structural Analogs

Compound ModificationAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)Enzyme Inhibition (IC₅₀, μM)
4-Methyl, 3-(trifluoromethyl)phenyl7.8 (A549)16 (S. aureus)0.12 (COX-2)
4-Ethyl, 3-(trifluoromethyl)phenyl9.1180.15
4-Methyl, 3,4-dimethoxyphenyl12.4240.09 (LOX-5)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator